1-(3-((4-((3-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone

Description

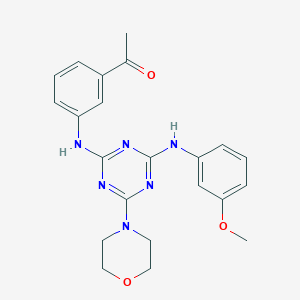

The compound 1-(3-((4-((3-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone (CAS: 898617-74-8) is a trisubstituted 1,3,5-triazine derivative characterized by:

- Morpholino group at position 6 of the triazine ring.

- 3-Methoxyphenylamino group at position 2.

- Acetyl-substituted phenyl group at position 2 via an amino linker.

Its molecular formula is C22H24N6O3 (MW: 420.5 g/mol) . The methoxy group enhances lipophilicity, while the morpholino group improves aqueous solubility, making it a candidate for medicinal chemistry applications.

Properties

IUPAC Name |

1-[3-[[4-(3-methoxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O3/c1-15(29)16-5-3-6-17(13-16)23-20-25-21(24-18-7-4-8-19(14-18)30-2)27-22(26-20)28-9-11-31-12-10-28/h3-8,13-14H,9-12H2,1-2H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSSTTCAPXWAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((4-((3-Methoxyphenyl)amino)-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core with morpholine and methoxyphenyl substituents, which are significant for its biological interactions. The presence of the morpholine group is particularly noteworthy as it can influence solubility and bioavailability.

Research indicates that compounds with a triazine structure can modulate various biochemical pathways. Specifically, this compound may exert its effects through the following mechanisms:

- Inhibition of PI3K Pathway : Similar triazine derivatives have been shown to inhibit the PI3K signaling pathway, which is crucial for cell proliferation and survival in cancer cells .

- Anti-inflammatory Properties : Compounds in this class have been reported to inhibit smooth muscle cell proliferation and block inflammatory responses in endothelial cells . This suggests potential applications in treating vascular conditions such as atherosclerosis.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro assays. Below is a summary table of its activity against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | PI3K inhibition |

| MCF7 (Breast Cancer) | 12.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.9 | Cell cycle arrest |

| U87MG (Glioblastoma) | 10.4 | Inhibition of migration |

Case Studies

Several studies have explored the biological effects of related compounds:

- Antitumor Activity : A study synthesized various triazine derivatives and evaluated their anticancer properties using MTT assays. Compounds similar to this compound demonstrated significant cytotoxicity against multiple cancer cell lines .

- Inflammatory Response Modulation : Research highlighted the ability of certain triazine compounds to inhibit inflammatory responses in endothelial cells by blocking glycated protein-induced signaling pathways . This suggests therapeutic potential for conditions characterized by excessive inflammation.

Comparison with Similar Compounds

Substituent Variations on the Triazine Core

The triazine scaffold is highly modular. Key analogues and their substituent differences are summarized below:

Key Observations :

- Morpholino vs.

- Methoxy vs.

- Chalcone vs. Acetyl Groups : Chalcone derivatives (e.g., 7b) exhibit extended conjugation, impacting UV absorption and biological activity .

Research Implications

- Drug Design: The target’s balanced lipophilicity (methoxy) and solubility (morpholino) make it suitable for CNS-targeted therapies.

- SAR Insights :

- Substitution at triazine R<sup>4</sup> with electron-donating groups (e.g., methoxy) may reduce off-target reactivity compared to halogens.

- Chalcone hybrids (e.g., 7b) warrant exploration for anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.